

# An In-depth Technical Guide to D-(+)-Cellotetraose Tetradecaacetate

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## Compound of Interest

Compound Name: *D-(+)-Cellotetraose  
Tetradecaacetate*

Cat. No.: *B15551347*

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CAS Number: 83058-25-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-(+)-Cellotetraose Tetradecaacetate**, a peracetylated form of the oligosaccharide cellotetraose. This document consolidates available physicochemical data, proposes detailed experimental protocols for its synthesis and analysis, and explores its potential applications, particularly in the study of plant immunology and as a research tool in drug development.

## Core Compound Information

**D-(+)-Cellotetraose Tetradecaacetate** is a derivative of D-(+)-Cellotetraose, a tetrasaccharide composed of four  $\beta(1 \rightarrow 4)$  linked D-glucose units. The "tetradecaacetate" designation indicates that all fourteen of the free hydroxyl groups on the parent sugar have been acetylated. This peracetylation renders the molecule significantly more hydrophobic, increasing its solubility in organic solvents and potentially enhancing its ability to cross biological membranes.

## Physicochemical Properties

The following table summarizes the key quantitative data for **D-(+)-Cellotetraose Tetradecaacetate**.

Property	Value	Source(s)
CAS Number	83058-25-7	[1]
Molecular Formula	C <sub>52</sub> H <sub>70</sub> O <sub>35</sub>	[1]
Molecular Weight	1255.09 g/mol	[1]
Synonyms	O-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-D-glucopyranose Tetraacetate	[1]
Purity	Typically >98%	Commercial Suppliers
Storage Temperature	0 to 8 °C	Commercial Suppliers

## Analytical Data

While a specific <sup>13</sup>C NMR spectrum for **D-(+)-Cellotetraose Tetradecaacetate** has been referenced in the literature, access to the full dataset is limited. The primary literature reference for its NMR characterization is: T.C. Wong, V. Rutar, J.S.Wang, J. Org. Chem. 49, 4358 (1984). Researchers should consult this reference for detailed spectral data.

## Experimental Protocols

The following protocols are proposed based on established methods for the acetylation and de-acetylation of oligosaccharides.

## Proposed Synthesis of D-(+)-Cellotetraose Tetradecaacetate

This protocol is adapted from general methods for the peracetylation of sugars using acetic anhydride and a catalyst.

Workflow for the Synthesis of **D-(+)-Cellotetraose Tetradecaacetate**



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Caption: Proposed workflow for the chemical synthesis of **D-(+)-Cellotetraose Tetradecaacetate**.

#### Methodology:

- **Dissolution:** Dissolve D-(+)-Cellotetraose in a suitable volume of pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Acetylation:** Cool the solution in an ice bath and add an excess of acetic anhydride dropwise with stirring.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Washing:** Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **D-(+)-Cellotetraose Tetradecaacetate** by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

## De-O-acetylation to Regenerate D-(+)-Cellotetraose

The Zemplén deacetylation is a common method for removing acetyl protecting groups from carbohydrates.

Methodology:

- Dissolution: Dissolve the **D-(+)-Cellotetraose Tetradecaacetate** in anhydrous methanol.
- Catalysis: Add a catalytic amount of sodium methoxide solution in methanol.
- Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
- Neutralization: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+ form) until the pH is neutral.
- Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the combined filtrate under reduced pressure to obtain the de-acetylated D-(+)-Cellotetraose.

## Biological Activity and Signaling Pathways

While direct studies on **D-(+)-Cellotetraose Tetradecaacetate** are limited, the biological activity of its parent compound, cellotetraose, provides significant insight into its potential applications as a research tool.

## Role in Plant Innate Immunity

Cellooligomers, including cellotriose and to a lesser extent cellotetraose, are recognized as Damage-Associated Molecular Patterns (DAMPs) in plants.<sup>[2]</sup> These molecules are breakdown products of the plant cell wall, and their presence in the apoplast signals cell damage, often due to pathogen attack or mechanical stress. This recognition triggers a plant immune response.

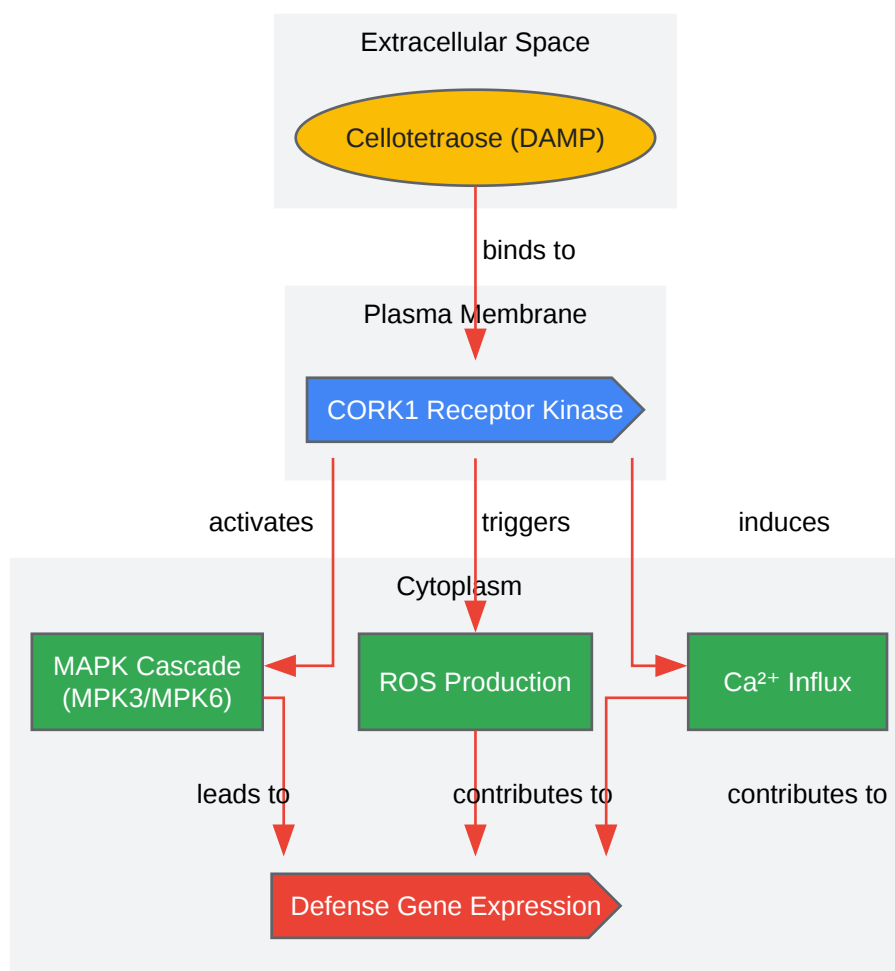
The signaling cascade initiated by cellooligomers in plants, such as *Arabidopsis thaliana*, involves the following key steps:

- Recognition: Cellotriose and cellotetraose are perceived by a cell surface receptor kinase known as CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).<sup>[2]</sup>

- Signal Transduction: Binding of the celloooligomer to CORK1 activates a downstream signaling cascade.
- Cellular Responses: This cascade leads to several defense-related responses, including:
  - Production of Reactive Oxygen Species (ROS).[2]
  - Phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs).[2][3]
  - Induction of defense gene expression.[2]
  - Changes in intracellular calcium levels.[2]

The use of the acetylated form, **D-(+)-Cellotetraose Tetradecaacetate**, is hypothesized to facilitate the study of these pathways by providing a more cell-permeable version of the elicitor. This could allow for the investigation of intracellular targets and downstream signaling events that may not be accessible to the polar, non-acetylated oligosaccharide.

#### Cellotetraose-Induced Plant Defense Signaling Pathway



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Caption: Simplified signaling pathway of cellotetraose-induced plant defense responses.

## Potential Applications in Drug Development

While there is no direct evidence of **D-(+)-Cellotetraose Tetradecaacetate** being in the drug development pipeline, acetylated carbohydrates, in general, have been explored for various biomedical applications. Their increased lipophilicity can improve their pharmacokinetic properties. Potential, though speculative, areas of interest for this compound could include:

- **Pro-drug Development:** The acetyl groups could be designed to be cleaved by intracellular esterases, releasing the biologically active cellotetraose.

- Drug Delivery Systems: Acetylated polysaccharides have been investigated for their potential in creating nanoparticles for targeted drug delivery.
- Immunomodulation Research: As a tool to study carbohydrate-based signaling in immune cells, analogous to its role in plants.

## Conclusion

**D-(+)-Cellotetraose Tetradecaacetate** is a valuable research compound, primarily due to the established biological role of its parent oligosaccharide in plant innate immunity. Its peracetylated nature offers advantages in terms of solubility and potential membrane permeability, making it a useful probe for dissecting the CORK1-mediated signaling pathway. While its direct applications in drug development are yet to be established, the principles of using acetylated carbohydrates to enhance bioavailability and for drug delivery systems suggest potential future avenues of investigation. The experimental protocols provided herein offer a starting point for the synthesis and manipulation of this compound for further research.

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## References

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